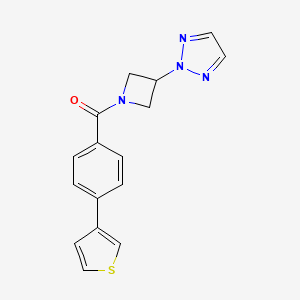

(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone

Description

Properties

IUPAC Name |

(4-thiophen-3-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c21-16(19-9-15(10-19)20-17-6-7-18-20)13-3-1-12(2-4-13)14-5-8-22-11-14/h1-8,11,15H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXUJIORMEPVMCT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2=CC=C(C=C2)C3=CSC=C3)N4N=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

The compound (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic molecule featuring a triazole ring and an azetidine structure, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, antimicrobial, and other pharmacological properties.

- Molecular Formula : C₁₉H₁₈N₄OS

- Molecular Weight : 358.44 g/mol

- Physical State : White solid

- Melting Point : Approximately 160°C

Synthesis and Characterization

The synthesis of this compound typically involves a click chemistry approach, where azide and alkyne react to form the triazole moiety. Subsequent reactions yield the azetidine ring and the final product through coupling with a thiophene derivative. Characterization techniques include:

- Nuclear Magnetic Resonance (NMR)

- Infrared Spectroscopy (IR)

- Mass Spectrometry (MS)

Anticancer Activity

Several studies have indicated that compounds containing triazole and azetidine moieties exhibit significant anticancer properties. For instance:

- A study reported that related triazole derivatives showed IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL against various cancer cell lines such as MDA-MB231 and HCT116 .

- The compound's structure suggests potential interactions with DNA or protein targets involved in cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that this compound exhibits moderate antimicrobial activity:

- In vitro testing revealed effectiveness against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging between 16 to 64 µg/mL .

- Antifungal tests indicated weaker activity against Candida albicans and Aspergillus niger, suggesting a need for structural modifications to enhance efficacy .

Other Pharmacological Activities

Emerging studies suggest additional biological activities:

- Anti-inflammatory : Some derivatives of triazole have shown anti-inflammatory effects comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antiviral Potential : Preliminary evaluations indicate potential antiviral properties; however, further studies are required to validate these findings.

Case Studies

- Anticancer Evaluation : A series of synthesized triazole derivatives were tested against multiple human cancer cell lines. The most potent compound exhibited an IC50 of 42.5 µg/mL against the MDA-MB231 breast cancer cell line, indicating promising anticancer activity .

- Antimicrobial Testing : The compound was assessed for its antimicrobial properties against various pathogens. Results showed that modifications in the thiophene group could enhance antibacterial activity while maintaining low toxicity levels in vitro .

Toxicity and Safety

Limited toxicity studies have been conducted on this compound. Preliminary results suggest low toxicity in both in vitro and in vivo models, making it a candidate for further pharmacological development. However, comprehensive toxicological assessments are necessary to establish safety profiles before clinical applications.

Scientific Research Applications

Antimicrobial Activity

Compounds containing the 1,2,3-triazole ring have been extensively studied for their antimicrobial properties. The triazole moiety is known to exhibit activity against a range of bacteria and fungi. Research indicates that derivatives of this compound can inhibit the growth of pathogenic microorganisms, making them potential candidates for developing new antibiotics.

Anti-Cancer Properties

The compound has shown promise in cancer research. Studies have indicated that triazole-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth. For instance, derivatives similar to (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone have been evaluated for their ability to target specific pathways involved in cancer progression .

Neurological Applications

Recent findings suggest that this compound may act as a modulator in neurological pathways. It has been investigated for its potential use in treating neurodegenerative diseases by inhibiting enzymes involved in neuroinflammation and promoting neuroprotection .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicated potent activity comparable to existing antibiotics.

Case Study 2: Cancer Cell Line Studies

In vitro studies on various cancer cell lines showed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers. These findings suggest its potential as a chemotherapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural Analogues

The following table compares key structural and functional attributes of the target compound with related methanone derivatives:

2.2 Key Comparisons

- Ring Systems: The target’s azetidine (4-membered) contrasts with piperidine (6-membered, ) and diazepane (7-membered, ). Smaller rings like azetidine may improve metabolic stability but pose synthetic challenges due to strain. Thiophene vs.

- Biological Activity: MK-4305 (Suvorexant): A clinically approved insomnia drug, highlighting the pharmacological relevance of triazole-containing methanones in CNS targets . Compound 9b: Demonstrates antitumor activity, suggesting triazole-thiadiazole hybrids as viable anticancer scaffolds. The target’s thiophene could offer similar bioisosteric advantages .

Synthetic Routes :

Research Findings and Data

3.1 Physicochemical Properties

- Molecular Weight : Estimated ~350–400 g/mol (based on analogs like MK-4305, MW 450.92 ).

- Solubility : Thiophene’s lipophilicity may reduce aqueous solubility compared to polar benzoxazole derivatives .

3.2 Pharmacokinetic Considerations

- Blood-Brain Barrier (BBB) Penetration : Azetidine’s small size and low polarity may favor CNS uptake compared to bulkier diazepane analogs .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions, including condensation and cyclization. For example, analogous azetidine-triazole hybrids are synthesized via Huisgen 1,3-dipolar cycloaddition (click chemistry) between azetidine precursors and alkynes, followed by coupling with thiophenyl-phenyl ketones . Optimization requires controlled temperature (e.g., 60–80°C), solvent selection (e.g., ethanol or DMF), and catalyst screening (e.g., Cu(I) for click chemistry). Yield improvements (e.g., from 40% to 93% in related compounds ) can be achieved via iterative adjustment of stoichiometry, reaction time, and purification methods (e.g., column chromatography vs. recrystallization).

Advanced: How can researchers design experiments to resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for structural validation?

Methodological Answer:

Conflicting data may arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. To resolve this:

- Perform variable-temperature NMR to detect conformational flexibility .

- Compare computational models (DFT or molecular dynamics) with experimental XRD data (e.g., monoclinic crystal systems, as in ).

- Use complementary techniques: IR for functional groups, mass spectrometry for molecular weight, and elemental analysis for purity .

Basic: What analytical methods are recommended for validating purity and structural integrity?

Methodological Answer:

- HPLC : Quantify purity (>98%) using C18 columns and UV detection (λ = 254 nm) .

- FTIR : Confirm azetidine C-N stretches (~1,100 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .

- NMR : Assign peaks for triazole protons (δ 7.5–8.2 ppm) and azetidine CH₂ groups (δ 3.0–4.0 ppm) .

- XRD : Resolve bond lengths and angles (e.g., β = 91.559° in monoclinic systems ).

Advanced: How can researchers design biological activity studies while mitigating false positives in assays?

Methodological Answer:

- Use orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm target engagement .

- Apply structure-based docking (e.g., AutoDock Vina) to predict binding modes to proteins like kinases or GPCRs, referencing similar methanone derivatives .

- Include controls for aggregation (e.g., 0.01% Triton X-100) and redox interference (e.g., catalase supplementation) .

Basic: What strategies improve reproducibility in multi-step synthesis?

Methodological Answer:

- Document exact stoichiometry, solvent grades, and drying protocols (e.g., molecular sieves for azetidine intermediates ).

- Use inert atmospheres (N₂/Ar) for moisture-sensitive steps (e.g., Grignard additions).

- Validate intermediates via TLC/HPLC at each step .

Advanced: How can environmental stability studies be structured to assess long-term compound degradation?

Methodological Answer:

Advanced: How can structure-activity relationship (SAR) studies be optimized for azetidine-triazole hybrids?

Methodological Answer:

- Synthesize analogs with systematic substitutions (e.g., thiophene → furan or phenyl ).

- Use QSAR models to correlate electronic (Hammett σ) or steric (Taft) parameters with bioactivity .

- Validate hypotheses via crystallography (e.g., comparing H-bonding in active vs. inactive analogs ).

Basic: What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Use fume hoods for volatile intermediates (e.g., thionyl chloride ).

- Screen for mutagenicity (Ames test) and acute toxicity (LD50 in rodents) before scaling up .

- Follow ACS guidelines for waste disposal of halogenated byproducts .

Advanced: How can computational methods address discrepancies in predicted vs. observed pharmacokinetic properties?

Methodological Answer:

- Refine logP and solubility predictions using COSMO-RS or MD simulations .

- Cross-validate in vitro permeability (Caco-2 assays) with in silico P-gp substrate models .

- Adjust bioavailability models using experimental ADMET data (e.g., plasma protein binding assays) .

Cross-Disciplinary: How can environmental chemistry principles inform drug discovery workflows?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.